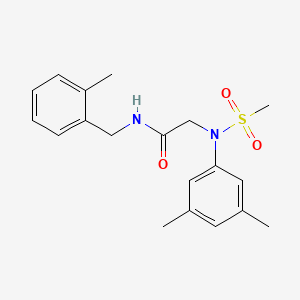
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as DMS-10, and it belongs to a class of compounds known as glycine antagonists.
Mechanism of Action
The mechanism of action of DMS-10 involves its binding to the glycine receptor and inhibiting its function. The glycine receptor is a ligand-gated ion channel that is activated by the binding of glycine. DMS-10 binds to a specific site on the glycine receptor, preventing the binding of glycine and inhibiting its function. This results in a decrease in the activity of the receptor and a reduction in the transmission of nerve impulses.
Biochemical and Physiological Effects:
DMS-10 has been shown to have a range of biochemical and physiological effects. In animal studies, DMS-10 has been shown to have anticonvulsant, analgesic, and anxiolytic effects. These effects are consistent with the inhibition of glycine receptor function and suggest that DMS-10 may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMS-10 is its high potency and selectivity for the glycine receptor. This makes it a valuable tool for studying the role of glycine in neurological disorders and for developing new therapeutic agents. However, one limitation of DMS-10 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on DMS-10. One area of interest is the development of more potent and selective glycine antagonists. Another area of research is the investigation of the potential therapeutic applications of DMS-10 in neurological disorders such as schizophrenia, epilepsy, and chronic pain. Additionally, the development of new methods for the synthesis of DMS-10 may lead to improved yields and purity, making it a more attractive compound for drug development research.
Conclusion:
In conclusion, DMS-10 is a promising compound with potential applications in drug discovery and development. Its high potency and selectivity for the glycine receptor make it a valuable tool for studying the role of glycine in neurological disorders and for developing new therapeutic agents. Further research is needed to fully understand the potential of DMS-10 and to develop more effective therapeutic agents for neurological disorders.
Scientific Research Applications
DMS-10 has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of DMS-10 is its use as a glycine antagonist. Glycine is an important neurotransmitter in the central nervous system, and its modulation has been implicated in a wide range of neurological disorders, including schizophrenia, epilepsy, and chronic pain. DMS-10 has been shown to selectively inhibit glycine receptor function, making it a potential therapeutic agent for these disorders.
properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-15(2)11-18(10-14)21(25(4,23)24)13-19(22)20-12-17-8-6-5-7-16(17)3/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXIZDXVNOSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dimethylphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678525.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678535.png)
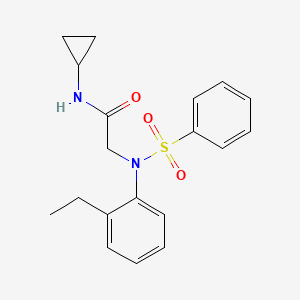
![N~2~-benzyl-N~1~-(2,3-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3678549.png)
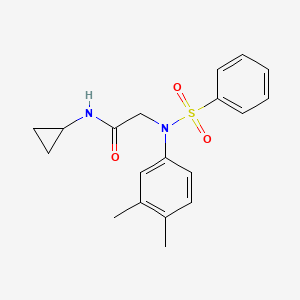
![3-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3678559.png)
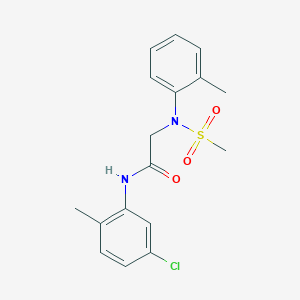

![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)
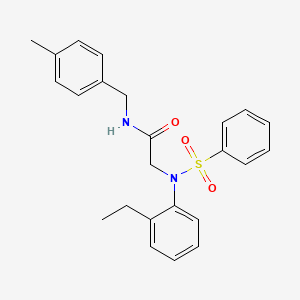
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678582.png)
![2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678593.png)
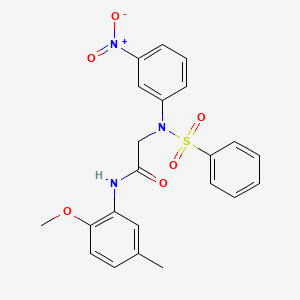
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678598.png)